4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure
Mechanism of Action
Target of action
“4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that have been found to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of “this compound” would depend on its specific targets. Generally, pyrrole derivatives can act as inhibitors, activators, or modulators of their targets, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Pyrrole derivatives have been involved in a wide range of biochemical pathways, including signal transduction, metabolic processes, and gene expression .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would be influenced by its chemical structure. Pyrrole derivatives generally have good bioavailability due to their favorable physicochemical properties .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific cellular processes it affects. These could range from changes in enzyme activity to alterations in cell signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, the compound’s activity might be affected by the pH of its environment, as this can influence its ionization state .
Biochemical Analysis
Biochemical Properties
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit enzymes such as histone lysine demethylase (LSD1), which is involved in the regulation of gene expression . The interaction between this compound and LSD1 involves binding to the enzyme’s active site, thereby preventing it from demethylating histone proteins. This inhibition can lead to changes in chromatin structure and gene expression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting LSD1, this compound can alter the expression of genes involved in cell proliferation and differentiation . Additionally, this compound has been shown to affect the metabolism of cancer cells, potentially leading to reduced cell growth and increased apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active site of LSD1, inhibiting its enzymatic activity . This binding prevents the demethylation of histone proteins, leading to changes in chromatin structure and gene expression. Furthermore, this compound may also interact with other proteins and enzymes, contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on LSD1 over extended periods . Additionally, long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit LSD1 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of several metabolites, which may also exhibit biological activity. The interactions of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the nucleus, where it exerts its inhibitory effects on LSD1 . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been shown to localize primarily to the nucleus, where it interacts with LSD1 and other nuclear proteins . The nuclear localization of this compound is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate subcellular compartments. This localization is essential for the compound’s ability to modulate gene expression and chromatin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the cyclopropylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyrrole ring. Subsequent functionalization steps introduce the carboxylic acid group and the cyclopropylmethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized thieno[3,2-b]pyrrole derivatives.
Scientific Research Applications
4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as conductive polymers or organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-b]pyrrole derivatives and heterocyclic compounds with similar core structures, such as:
- Thieno[3,2-b]pyrrole-5-carboxylic acid
- Cyclopropylmethyl-substituted pyrroles
- Other thienopyrrole derivatives
Uniqueness
4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-(cyclopropylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJSPWOIHDBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C2C(=O)O)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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